2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a thiazolo-pyridine core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like dimethylamino, hydroxypropyl, and trifluoromethyl enhances its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with the thiazolo-pyridine core and introduce the functional groups through a series of reactions. For instance, the dimethylamino group can be introduced via nucleophilic substitution, while the hydroxypropyl group can be added through an alkylation reaction. The trifluoromethyl group is often introduced using trifluoromethylating agents under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . This property is particularly important in drug development, where the compound’s ability to reach intracellular targets is crucial.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share the same core structure but differ in their functional groups.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzenes, exhibit similar properties in terms of lipophilicity and reactivity.
Uniqueness
2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxypropyl and dimethylamino groups provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C12H14F3N3O2S |
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Molecular Weight |
321.32 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(3-hydroxypropyl)-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H14F3N3O2S/c1-18(2)11-17-9-8(21-11)7(12(13,14)15)6(4-3-5-19)10(20)16-9/h19H,3-5H2,1-2H3,(H,16,20) |
InChI Key |
KKVSKSNNYWRSNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=C(C(=O)N2)CCCO)C(F)(F)F |
Origin of Product |
United States |
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